
Tert-butyl 1,3-DI(methoxycarbonyl)propylcarbamate
Overview
Description
Tert-butyl 1,3-DI(methoxycarbonyl)propylcarbamate is a chemical compound commonly used in scientific experiments. It is a derivative of tertiary butyl carbamate and is often referred to as Boc-protected diamine. This compound is notable for its use in various chemical transformations and its relevance in both synthetic and industrial chemistry.
Preparation Methods
The synthesis of Tert-butyl 1,3-DI(methoxycarbonyl)propylcarbamate typically involves the reaction of tert-butyl carbamate with appropriate reagents under controlled conditions. One common method includes the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often involve the use of tertiary butyl esters and other reagents to achieve the desired product.
Chemical Reactions Analysis
Tert-butyl 1,3-DI(methoxycarbonyl)propylcarbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be deprotected using oxalyl chloride in methanol, resulting in the formation of tert-butyl carbamates .
Scientific Research Applications
Organic Synthesis
Tert-butyl 1,3-DI(methoxycarbonyl)propylcarbamate is widely used in organic synthesis as a protective group for amines. The tert-butyl carbamate moiety allows for the selective protection of amino groups during multi-step syntheses. This compound is particularly useful in the synthesis of:
- N-Boc protected anilines : It serves as a precursor in palladium-catalyzed reactions to synthesize N-Boc protected anilines, which are important intermediates in pharmaceuticals .
- Tetra-substituted pyrroles : The compound has been utilized in the synthesis of tetra-substituted pyrroles, showcasing its versatility in constructing complex nitrogen-containing heterocycles .
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential therapeutic applications:
- Pharmaceutical Development : The compound is involved in the development of novel pharmaceutical agents due to its ability to modify biological pathways by interacting with specific molecular targets. This interaction can influence various biochemical reactions essential for drug efficacy.
- Biochemical Pathway Studies : Researchers have employed this compound to study biochemical pathways, particularly those involving amino acids and their derivatives.
Industrial Applications
The compound's utility extends into industrial chemistry:
- Production of Fine Chemicals : this compound is valuable in the production of fine chemicals and intermediates used in various industrial processes. Its ability to undergo diverse chemical reactions makes it a key component in manufacturing .
Case Study 1: Synthesis of N-Boc Protected Anilines
A study demonstrated the efficiency of this compound in synthesizing N-Boc protected anilines via palladium-catalyzed coupling reactions. The use of this compound allowed for high yields and selectivity, showcasing its potential in pharmaceutical development .
Case Study 2: Biochemical Pathway Modulation
Research involving this compound highlighted its role in modulating specific biochemical pathways related to amino acid metabolism. The findings indicated that modifying the functional groups on target molecules could significantly influence metabolic processes, opening avenues for therapeutic interventions .
Mechanism of Action
The mechanism of action of Tert-butyl 1,3-DI(methoxycarbonyl)propylcarbamate involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects by modifying specific functional groups in target molecules, thereby influencing biochemical reactions and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Tert-butyl 1,3-DI(methoxycarbonyl)propylcarbamate can be compared with other similar compounds, such as other Boc-protected amines and carbamates. Similar compounds include tert-butyl carbamate and other derivatives of tertiary butyl esters. The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of applications in scientific research and industrial processes.
Biological Activity
Tert-butyl 1,3-DI(methoxycarbonyl)propylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, providing a comprehensive overview of its implications in pharmacology.
Chemical Structure and Properties
This compound has the molecular formula C10H19NO4 and a molecular weight of 219.27 g/mol. The compound features a tert-butyl group, which is known to enhance the lipophilicity and bioavailability of drugs. Its structure includes two methoxycarbonyl groups attached to a propyl backbone, contributing to its chemical reactivity and potential biological interactions.
Table 1: Basic Properties of this compound
Property | Value |
---|---|
Molecular Formula | C10H19NO4 |
Molecular Weight | 219.27 g/mol |
Boiling Point | Not available |
Solubility | Soluble in organic solvents |
CAS Number | 75178-96-0 |
The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit modulatory effects on ATPase activity, particularly in P-glycoprotein (P-gp), which plays a crucial role in drug transport across cell membranes. Stimulation or inhibition of P-gp can significantly affect the pharmacokinetics of co-administered drugs.
Case Studies and Research Findings
-
P-glycoprotein Modulation :
A study evaluated the effect of various carbamate derivatives on P-glycoprotein ATPase activity. The results indicated that certain structural modifications could enhance or inhibit ATPase activity, suggesting potential for developing compounds that can either serve as substrates or inhibitors for P-gp . -
Neuroprotective Effects :
In vitro studies have shown that related compounds can exert neuroprotective effects by reducing oxidative stress markers in neuronal cells. For instance, derivatives with similar functional groups demonstrated a significant reduction in TNF-α levels, indicating their potential use in treating neurodegenerative diseases . -
Anticancer Activity :
The compound's structural analogs have been explored for their anticancer properties. Research highlighted that modifying the substituents on the carbamate group could lead to enhanced cytotoxicity against various cancer cell lines, making them promising candidates for further development .
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. Q1: What synthetic strategies are optimal for preparing tert-butyl 1,3-DI(methoxycarbonyl)propylcarbamate with high purity?
Methodological Answer: The synthesis typically involves multi-step protection/deprotection strategies. Key steps include:
- Carbamate formation : Reacting the amine precursor with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or THF .
- Methoxycarbonylation : Introducing methoxycarbonyl groups via esterification or coupling reactions using reagents like methyl chloroformate or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) .
- Purification : Column chromatography (silica gel) or recrystallization to achieve >95% purity, verified by TLC and NMR .
Critical Data Consideration: Monitor reaction progress using TLC (Rf values ~0.3–0.5 in ethyl acetate/hexane) and confirm product identity via H NMR (characteristic Boc tert-butyl protons at δ 1.4 ppm and methoxy protons at δ 3.7 ppm) .
Q. Q2: How does the stability of this compound vary under different pH and temperature conditions?
Methodological Answer:
- Acidic Conditions : The Boc group is labile below pH 3, leading to carbamate cleavage. Stability tests in HCl (0.1 M) at 25°C show >90% decomposition within 24 hours .
- Basic Conditions : Methoxycarbonyl esters may hydrolyze at pH >10, requiring neutralization post-reaction .
- Thermal Stability : Stable at room temperature for months when stored in inert atmospheres. Decomposition occurs above 100°C, releasing CO and tert-butanol .
Experimental Design: Use HPLC or H NMR to quantify degradation products. For accelerated stability studies, employ thermal gravimetric analysis (TGA) .
Advanced Research Questions
Q. Q3: How can conflicting data on the reactivity of this compound in nucleophilic substitution reactions be resolved?
Methodological Answer: Contradictions arise from solvent polarity and steric effects. For example:
- Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity but may destabilize intermediates.
- Steric hindrance : The tert-butyl group impedes attack at the carbonyl carbon, favoring alternative pathways (e.g., elimination).
Resolution Strategy:
Perform kinetic studies using variable-temperature C NMR to track intermediate formation.
Compare reactivity with analogs lacking the Boc group (e.g., methyl carbamates) to isolate steric/electronic contributions .
Data Conflict Example: Hydrolysis rates in aqueous acetonitrile vary by 30% between studies due to uncontrolled trace acids/bases. Use buffered conditions (pH 7.4) for reproducibility .
Q. Q4: What analytical techniques are most effective for characterizing this compound in complex reaction mixtures?
Methodological Answer:
- Chromatography : UPLC-MS (C18 column, acetonitrile/water gradient) resolves co-eluting impurities (e.g., Boc-deprotected byproducts) .
- Spectroscopy :
- Elemental Analysis : Verify purity (>95% C, H, N) to exclude hygroscopic contaminants .
Case Study : In a recent synthesis, LC-MS detected a side product (m/z 325.2) attributed to incomplete methoxycarbonylation, resolved by increasing PyBOP stoichiometry .
Q. Q5: How can computational modeling predict the biological activity of this compound derivatives?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., proteases or kinases). The methoxycarbonyl groups enhance hydrogen bonding with active-site residues .
- MD Simulations : Assess conformational stability in aqueous environments (GROMACS, AMBER). The tert-butyl group reduces solvent accessibility, prolonging half-life .
- QSAR Models : Correlate logP (calculated ~2.5) with membrane permeability using Molinspiration software .
Validation : Compare predicted IC values with in vitro assays (e.g., enzyme inhibition in HEK293 cells) .
Mechanistic and Ecological Research Questions
Q. Q6: What is the mechanism of this compound degradation in environmental matrices?
Methodological Answer:
- Photolysis : UV irradiation (254 nm) cleaves the Boc group, forming tert-butanol and CO .
- Biodegradation : Limited data suggest slow microbial degradation (half-life >60 days in soil). Use OECD 301F tests with activated sludge to quantify mineralization .
Ecotoxicity : No acute toxicity (LC >100 mg/L in Daphnia magna), but chronic effects require algal growth inhibition assays .
Q. Q7: How do competing reaction pathways affect the yield of this compound in large-scale syntheses?
Methodological Answer:
- Side Reactions :
Scale-Up Protocol :
Optimize mixing efficiency (Reynolds number >2000) to prevent localized overheating.
Implement in-line FTIR for real-time monitoring of carbonyl intermediates .
Properties
IUPAC Name |
dimethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6/c1-12(2,3)19-11(16)13-8(10(15)18-5)6-7-9(14)17-4/h8H,6-7H2,1-5H3,(H,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSPKWUAZQIIGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861658-15-3 | |
Record name | tert-Butyl 1,3-di(methoxycarbonyl)propylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
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